3-Ethoxy-2,2-diethylcyclobutan-1-ol
Overview
Description
3-Ethoxy-2,2-diethylcyclobutan-1-ol: is an organic compound with the molecular formula C10H20O2 It is a cyclobutanol derivative characterized by the presence of ethoxy and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2,2-diethylcyclobutanone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-diethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2,2-diethylcyclobutanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
3-Ethoxy-2,2-diethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethoxy and diethyl groups may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2,2-diethylcyclobutan-1-ol
- 3-Ethoxy-2,2-dimethylcyclobutan-1-ol
- 3-Ethoxy-2,2-diethylcyclopropan-1-ol
Uniqueness
3-Ethoxy-2,2-diethylcyclobutan-1-ol is unique due to its specific combination of ethoxy and diethyl groups attached to the cyclobutanol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIVUPNCGPWRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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